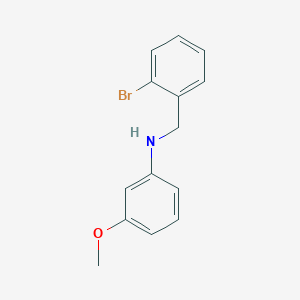

N-(2-Bromobenzyl)-3-methoxyaniline

描述

N-(2-Bromobenzyl)-3-methoxyaniline is a substituted aniline derivative featuring a methoxy group at the 3-position of the aniline ring and a 2-bromobenzyl group attached to the nitrogen. Its structure combines electronic (methoxy) and steric (bromobenzyl) features, which influence its physicochemical and biochemical properties.

属性

IUPAC Name |

N-[(2-bromophenyl)methyl]-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWVQHOUQZIUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromobenzyl)-3-methoxyaniline typically involves the reaction of 2-bromobenzyl chloride with 3-methoxyaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can also enhance the reaction rate and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation.

Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring, due to the presence of the bromine atom which can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydrogenated aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

科学研究应用

Synthesis of Bioactive Molecules

N-(2-Bromobenzyl)-3-methoxyaniline serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines through a reductive amination process. This approach involves the condensation of ortho-brominated aromatic aldehydes with primary aromatic amines, followed by cyclization to yield the desired tetrahydroisoquinoline derivatives. The yields for these reactions can range from 24% to 70%, depending on the substituents present on the aromatic rings .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield Range (%) |

|---|---|---|

| Reductive Amination | Triethylsilane/TFA | 24 - 70 |

| Suzuki Coupling | Aryl bromides with alkenyl boronic acids | Variable (depends on substitution) |

| Visible-Light-Driven Synthesis | Using N-(2-bromobenzyl)-N-methylaniline as a precursor | Not specified |

Biological Activities

The biological activities associated with compounds derived from this compound include anticancer properties and enzyme inhibition. For instance, derivatives have shown potential in inhibiting various enzymes such as cathepsin B and calpain-2, which are relevant in tumor progression . Additionally, some compounds have been reported to block P-glycoprotein efflux pumps in tumor cells, enhancing their efficacy against resistant cancer types .

Case Study: Anticancer Activity

In a study assessing the anticancer activity of derivatives based on the tetrahydroisoquinoline scaffold, certain compounds demonstrated significant inhibitory effects against breast (MCF-7) and lung (A-549) cancer cell lines. For example, specific derivatives exhibited IC50 values as low as 7.17 µM against MCF-7 cells . This suggests that modifications to the this compound structure can lead to potent anticancer agents.

Therapeutic Potential

The therapeutic applications of this compound derivatives extend beyond anticancer activity. They have also been explored for their roles as ligands for various receptors, including estrogen receptors and G-protein coupled receptors. These interactions may lead to diverse pharmacological effects, including analgesic and antiepileptic properties .

Table 2: Biological Activities of Derivatives

| Activity Type | Target | Example Compounds | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | MCF-7 | Various tetrahydroisoquinolines | 7.17 |

| Enzyme Inhibition | Cathepsin B | Tetrahydroisoquinoline derivatives | Not specified |

| Receptor Binding | Estrogen Receptors | Various derivatives | Not specified |

作用机制

The mechanism of action of N-(2-Bromobenzyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Structural Modifications and Molecular Properties

The following table summarizes key structural and molecular differences between N-(2-Bromobenzyl)-3-methoxyaniline and its analogs:

| Compound Name | Substituent (Benzyl Position) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | 2-Bromo | 292.18 (estimated) | -Br (ortho), -OCH₃ (meta) |

| N-(4-Hydroxybenzyl)-3-methoxyaniline | 4-Hydroxy | 231.27 | -OH (para), -OCH₃ (meta) |

| N-(4-Fluorobenzyl)-3-methoxyaniline | 4-Fluoro | 231.27 | -F (para), -OCH₃ (meta) |

| N-(2-Fluorobenzyl)-3-methoxyaniline | 2-Fluoro | 231.27 | -F (ortho), -OCH₃ (meta) |

Key Observations :

- The bromine substituent in the ortho position introduces significant steric bulk and electron-withdrawing effects compared to smaller halogens (e.g., fluorine) or polar groups (e.g., hydroxyl) .

- The methoxy group at the 3-position on the aniline ring is conserved across analogs, contributing electron-donating properties that modulate reactivity and interaction with biological targets .

Insights :

Microbial Degradation and Environmental Persistence

Substituents significantly impact microbial transformation rates of aniline derivatives:

| Compound Name | Substituent | Relative Degradation Rate (vs. Aniline) |

|---|---|---|

| 3-Methoxyaniline | -OCH₃ | Slower than halogens (e.g., Cl, Br) |

| 3-Bromoaniline | -Br | Faster than -OCH₃, slower than -NH₂ |

| This compound | -Br, -OCH₃ | Likely slower due to steric/electronic effects |

Analysis :

- The methoxy group reduces degradation rates compared to unsubstituted aniline, while bromine may further hinder microbial transformation due to its size and electron-withdrawing nature .

- Combined substituents in this compound likely result in lower environmental biodegradability, though specific studies are needed .

生物活性

N-(2-Bromobenzyl)-3-methoxyaniline is an organic compound belonging to the class of aniline derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a bromobenzyl group and a methoxy group attached to an aniline backbone. The presence of these functional groups may influence its interaction with biological targets, enhancing its pharmacological properties.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The bromobenzyl group facilitates binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding or other interactions, modulating the activity of target proteins and leading to various biological effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its antiproliferative activity against several human solid tumor cell lines, revealing that compounds derived from similar structures show low micromolar range activity (GI50 values between 3.9–8.6 μM) against cancer cells . The compound's ability to inhibit tumor growth is likely related to its structural features that allow it to interfere with critical cellular processes.

Enzyme Inhibition

This compound has been linked to the inhibition of various enzymes, including cathepsin B and calpain-2, which are involved in cancer progression and metastasis. Additionally, it has shown potential in blocking P-glycoprotein (P-gp) efflux pumps in tumor cells, enhancing the efficacy of chemotherapeutic agents by preventing drug resistance .

Antinociceptive Effects

This compound has also been evaluated for its analgesic properties. In animal models, compounds with similar structures demonstrated significant antinociceptive effects, showing potency greater than traditional analgesics like aspirin and acetaminophen but less than morphine . These findings suggest a potential application in pain management therapies.

Case Studies

- Antiproliferative Activity : A study assessed the effect of this compound on MDA-MB 231 mammary carcinoma cells. The results indicated strong antiproliferative effects correlated with increased lipid peroxidation and mitochondrial reactive oxygen species generation, suggesting a mechanism involving oxidative stress induction .

- Enzyme Interaction : In vitro assays demonstrated that this compound could effectively inhibit NADPH quinone oxidoreductase, an enzyme implicated in tumor metabolism. This inhibition could lead to decreased tumor viability and enhanced sensitivity to chemotherapeutic agents .

Research Findings

常见问题

Basic: What synthetic methodologies are commonly employed for preparing N-(2-Bromobenzyl)-3-methoxyaniline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For instance, 3-methoxyaniline can react with 2-bromobenzyl chloride under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Optimization includes:

- Catalyst screening : Use of NaBH₄ or NaBH₃CN for selective reduction (see reductive amination protocols in ).

- Solvent effects : Polar solvents enhance nucleophilicity of the amine.

- Temperature control : Excessive heat may lead to dehalogenation; monitoring via TLC/HPLC is advised.

Yield improvements (~70–85%) are achievable by stepwise purification using column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) during structural confirmation?

Answer:

Discrepancies often arise from rotational isomerism or paramagnetic effects of bromine. To resolve:

- Variable Temperature (VT) NMR : Perform at −20°C to 80°C to observe coalescence of split peaks.

- 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of substituents (e.g., methoxy vs. bromobenzyl groups).

- X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., triclinic system, P1 space group with a = 7.9429 Å, b = 9.5314 Å, as in ) .

Basic: What chromatographic techniques are effective for purifying this compound?

Answer:

- Flash chromatography : Use silica gel with hexane:EtOAc (4:1 → 1:1) to separate brominated byproducts.

- HPLC : Reverse-phase C18 columns (MeCN:H₂O + 0.1% TFA) resolve polar impurities.

- Recrystallization : Ethanol/water mixtures exploit solubility differences (mp 165–168°C for related hydrochloride salts, as in ).

Advanced: How can computational modeling predict the reactivity or supramolecular interactions of this compound?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic effects (e.g., bromine’s electron-withdrawing impact on methoxy group).

- Molecular docking : Screen for potential biological targets (e.g., antibacterial proteins) using AutoDock Vina.

- MD simulations : Analyze stability in solvent (e.g., logP ~3.2 predicted via ACD/Labs in ) .

Basic: What analytical methods validate the purity of this compound?

Answer:

- HPLC-UV/ELSD : Purity ≥95% confirmed with λmax ~255 nm (molar absorptivity ≥8200 L·mol⁻¹·cm⁻¹, as in ) .

- Elemental Analysis (EA) : Match experimental vs. theoretical %C, %H, %N (e.g., C₁₄H₁₃BrNO: C 55.64%, H 4.34%).

- Mass Spectrometry : ESI-MS [M+H]⁺ peak at m/z 290.03 (calc. 290.02) .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Answer:

- Steric hindrance : The ortho-bromine impedes Buchwald-Hartwig amination at the benzyl position.

- Electronic effects : Methoxy’s +M effect directs electrophilic substitution to the para position.

- Pd-catalyzed coupling : Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) to suppress β-hydride elimination (see for analogous aryl couplings).

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves and fume hoods; brominated aromatics are irritants (see Safety Data Sheets in ).

- Waste disposal : Halogenated waste streams, neutralized with 10% NaOH before disposal.

- Stability : Store under argon at −20°C to prevent oxidative degradation.

Advanced: How can crystallographic data resolve ambiguities in hydrogen bonding or π-π interactions for this compound?

Answer:

- Single-crystal XRD : Analyze intermolecular contacts (e.g., C–H⋯O or Br⋯π interactions). For example, reports a triclinic unit cell with π-stacking distances of 3.5–3.8 Å .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% H-bonding, 25% van der Waals).

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Exothermic reactions : Use jacketed reactors with controlled cooling.

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. 2-bromobenzyl chloride) to minimize di-alkylation.

- Cost-efficiency : Substitute NaBH₃CN with cheaper NaBH₄ (with catalytic acetic acid).

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:

- Substituent variation : Replace methoxy with ethoxy or halogen (e.g., Cl) to alter lipophilicity (logP).

- Pharmacophore mapping : Use CoMFA/CoMSIA to correlate antibacterial activity (e.g., MIC values) with electrostatic potentials (see for SAR frameworks) .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。